molecular formula C18H12ClN3O2S2 B12962616 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile

2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile

Cat. No.: B12962616
M. Wt: 401.9 g/mol
InChI Key: SRKGVOUOXSXNFL-UHFFFAOYSA-N
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Description

2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methylbenzaldehyde, thiophene-2-carboxylic acid, and various reagents to facilitate the formation of the pyrimidine ring. Common reaction conditions may involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as p-toluenesulfonic acid, and temperature control to optimize the yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations would also be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group or the nitrile group.

    Substitution: Substitution reactions might occur at the chloro or methyl groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities, among other pharmacological effects.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
  • 2-((2-(4-Methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the thiophene and pyrimidine moieties, provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C18H12ClN3O2S2

Molecular Weight

401.9 g/mol

IUPAC Name

2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H12ClN3O2S2/c1-10-7-11(4-5-13(10)19)14(23)9-26-18-21-16(15-3-2-6-25-15)12(8-20)17(24)22-18/h2-7H,9H2,1H3,(H,21,22,24)

InChI Key

SRKGVOUOXSXNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)Cl

Origin of Product

United States

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